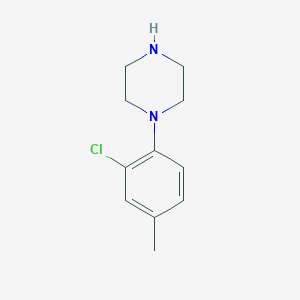
1-(2-Chloro-4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-chloro-4-methylphenyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.
化学反応の分析
Types of Reactions: 1-(2-Chloro-4-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Major Products Formed: The major products depend on the specific reactions and conditions. For example, substitution reactions may yield various substituted piperazines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
1-(2-Chloro-4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and neurotransmitter activity, given its structural similarity to certain bioactive molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of various chemical intermediates and as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which 1-(2-Chloro-4-methylphenyl)piperazine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The chloro and methyl groups on the phenyl ring influence its binding affinity and selectivity. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity and signal transduction pathways.
類似化合物との比較
1-(4-Chlorophenyl)piperazine: Similar in structure but with the chloro group at the 4-position.
1-(2-Methylphenyl)piperazine: Lacks the chloro group, affecting its chemical properties and reactivity.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 1-(2-Chloro-4-methylphenyl)piperazine is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This structural arrangement can lead to unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-(2-chloro-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChIキー |
FLNCWBXLORVDSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



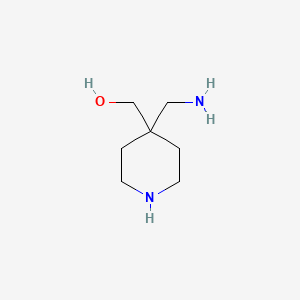
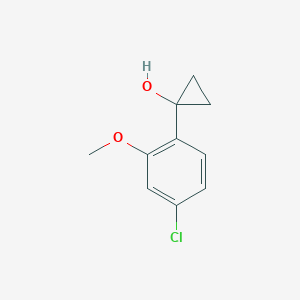
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
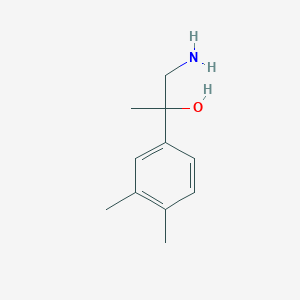
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
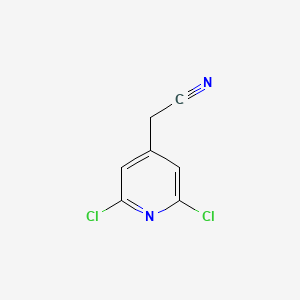

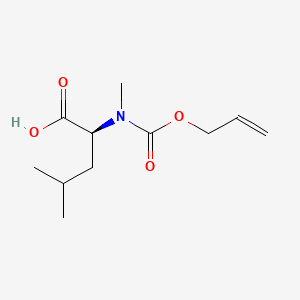
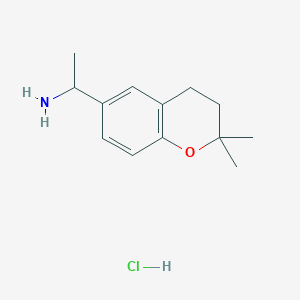
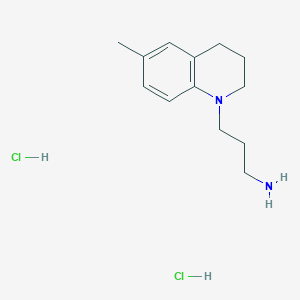

![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)

